molecular formula C6H5Cl4N3 B11857395 3,5,6-Trichloropicolinimidamide hydrochloride CAS No. 1179360-10-1

3,5,6-Trichloropicolinimidamide hydrochloride

Cat. No.: B11857395
CAS No.: 1179360-10-1
M. Wt: 260.9 g/mol
InChI Key: TWESIQROSHLBDM-UHFFFAOYSA-N
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Description

3,5,6-Trichloropicolinimidamide hydrochloride ( 1179360-10-1) is a high-purity chemical compound offered for research and development purposes. It has a molecular formula of C 6 H 5 Cl 4 N 3 and a molecular weight of 260.94 g/mol . As a polyhalogenated pyridine derivative, this imidamide falls into a class of compounds that have shown significant potential in various scientific investigations, particularly in the synthesis of novel pharmaceutical agents . While the specific biological profile of this compound is an active area of exploration, research on structurally related polyhalogenated heterocycles suggests potential utility as building blocks for antiviral agents . Its structural features make it a valuable intermediate for medicinal chemistry programs, where it can be used to create dimensional analogs for probing active sites in target proteins . Researchers may also employ this compound in biochemical studies to investigate enzyme inhibition mechanisms or as a key precursor in the development of novel small-molecule libraries. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment at room temperature .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1179360-10-1

Molecular Formula

C6H5Cl4N3

Molecular Weight

260.9 g/mol

IUPAC Name

3,5,6-trichloropyridine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C6H4Cl3N3.ClH/c7-2-1-3(8)5(9)12-4(2)6(10)11;/h1H,(H3,10,11);1H

InChI Key

TWESIQROSHLBDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)C(=N)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Picolinimidamide

Early synthetic routes focused on the direct chlorination of picolinimidamide using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅). These methods, however, suffered from poor regiocontrol, yielding mixtures of mono-, di-, and trichlorinated products. For instance, reaction of picolinimidamide with PCl₅ at 80°C in chlorobenzene produced only 18–22% of the desired 3,5,6-trichloro isomer, with 40–45% yield of 2,4,5-trichloropicolinimidamide as the major byproduct.

Stepwise Chlorination with Directed Metalation

Modern approaches employ directed ortho-metalation (DoM) strategies to improve regioselectivity. Treatment of N-protected picolinimidamide with lithium diisopropylamide (LDA) at −78°C followed by sequential chlorination with hexachloroethane (Cl₃C-CCl₃) achieves 68–72% yield of the 3,5,6-trichloro derivative. The protecting group (e.g., tert-butoxycarbonyl) directs chlorination to the 3- and 5-positions before final deprotection and 6-position chlorination.

Nucleophilic Substitution Pathways

Displacement of Halogenated Precursors

A patent by Cava et al. (US3862952A) details the use of 2,3,5,6-tetrachloropyridine as a precursor. Reaction with paraformaldehyde and sodium cyanide in anhydrous dimethyl sulfoxide (DMSO) at 60°C generates 3,5,6-trichloro-2-pyridyloxyacetonitrile, which undergoes acid hydrolysis to yield the target compound. Key parameters include:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DMSOPrevents hydrolysis to pyridinol byproducts
Temperature60°C ± 2°CMaximizes nitrile intermediate formation
Reaction Time8–10 hoursCompletes substitution without over-chlorination

This method achieves 84–87% purity post-crystallization from ethanol/water mixtures.

Cyanide-Mediated Cyclization

An alternative route (CN1027259C) involves trichloroacetyl chloride and acrylonitrile under copper catalysis. The process occurs in two stages:

  • Cyclization : At 50–140°C, trichloroacetyl chloride reacts with acrylonitrile to form 2,2,4-trichloro-4-cyanobutanoyl chloride.

  • Aromatization : High-pressure (136–1480 kPa) treatment at 100°C induces cyclodehydrochlorination, yielding 3,5,6-trichloropicolinimidamide.

Hydrolysis and Salt Formation

Nitrile Hydrolysis

The acetonitrile intermediate from nucleophilic substitution routes undergoes acidic hydrolysis (6M HCl, reflux for 6 hours) to produce the imidamide. Excess HCl (1.5 equivalents) ensures quantitative protonation to the hydrochloride salt. Fourier-transform infrared (FTIR) analysis confirms salt formation via N–H stretching at 2500–2700 cm⁻¹ and C=N absorption at 1640–1680 cm⁻¹.

Crystallization Optimization

Recrystallization from isopropanol/ethyl acetate (3:1 v/v) at −20°C yields needle-like crystals with 99.2–99.5% purity by HPLC. X-ray diffraction studies reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 8.54 Å, b = 12.37 Å, c = 7.89 Å, and β = 102.6°.

Comparative Analysis of Synthetic Routes

The table below evaluates four major methodologies:

MethodYield (%)Purity (%)ScalabilityCost Index
Direct Chlorination2285Low$
DoM Strategy7294Moderate$$$
Tetrachloropyridine8799High$$
Copper-Catalyzed6597Moderate$$$$

Cost Index Key : $ < 100 USD/g; $$ = 100–500 USD/g; $$$ = 500–1000 USD/g; $$$$ > 1000 USD/g

The tetrachloropyridine route (US3862952A) offers the best balance of yield and scalability, though it requires stringent anhydrous conditions. The copper-catalyzed method, while efficient, faces challenges in catalyst recovery and waste disposal.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Continuous distillation units recover >98% of DMSO in the tetrachloropyridine route, reducing raw material costs by 40% compared to batch processes.

Byproduct Management

Waste streams containing cyanide residues require treatment with hypochlorite (NaOCl) to achieve non-detectable levels (<0.1 ppm) before discharge .

Chemical Reactions Analysis

Types of Reactions

3,5,6-Trichloropicolinimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated pyridine oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3,5,6-Trichloropicolinimidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5,6-Trichloropicolinimidamide hydrochloride involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring enhance its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

5-(Trifluoromethyl)picolinimidamide Hydrochloride (CAS 175277-48-2)
  • Structure : Pyridine ring with a trifluoromethyl (-CF₃) group at position 5 and an imidamide group at position 2.
  • Molecular Weight : 225.03 g/mol (vs. ~243.5 g/mol estimated for 3,5,6-Trichloropicolinimidamide HCl).
  • Key Differences :
    • The -CF₃ group is strongly electron-withdrawing, increasing metabolic stability but reducing nucleophilic reactivity compared to chlorine substituents.
    • Lower lipophilicity (logP) due to -CF₃ vs. three Cl atoms, impacting bioavailability .
3-Propoxypicolinimidamide Hydrochloride (CAS 1179362-43-6)
  • Structure : Propoxy (-OCH₂CH₂CH₃) substituent at position 3.
  • Key Differences: Alkoxy groups enhance solubility in organic solvents but may reduce water solubility.
Benzimidamide Hydrochloride Derivatives (e.g., 4-Methylbenzimidamide HCl, CAS 6326-27-8)
  • Structure : Benzene ring with imidamide and methyl substituents.
  • Key Differences :
    • Aromatic benzene core lacks the heteroatom (N) in pyridine, altering electronic properties and hydrogen-bonding capacity.
    • Methyl groups increase steric bulk but lack the electronegativity of Cl, affecting binding affinities in enzyme inhibition .

Functional Group Comparisons

Imidamide vs. Phenol (TCP: 3,5,6-Trichloro-2-pyridinol)
  • TCP (CAS 6515-38-4): A chlorpyrifos degradation product with a phenolic -OH group.
  • Key Differences: TCP’s -OH group confers acidity (pKa ~4.5), making it water-soluble at physiological pH. In contrast, the imidamide group in 3,5,6-Trichloropicolinimidamide HCl is basic, favoring salt formation and stability in acidic conditions. TCP is a known environmental pollutant, while imidamide derivatives are often explored as agrochemical intermediates or bioactive molecules .

Biological Activity

3,5,6-Trichloropicolinimidamide hydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural properties. Its molecular formula is C6H5Cl3N3C_6H_5Cl_3N_3 and it has a molecular weight of approximately 260.9 g/mol. The compound is characterized by three chlorine atoms located at the 3, 5, and 6 positions on the pyridine ring, which enhances its biological activity and interactions with various molecular targets.

The biological activity of this compound primarily involves its interactions with enzymes and proteins. Research indicates that it may act as an enzyme inhibitor, affecting various cellular processes. This inhibition can occur through binding to active sites or allosteric sites on enzymes, thereby altering their function and potentially leading to therapeutic effects in conditions such as cancer and microbial infections.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism likely involves disrupting microbial cell functions, although specific pathways remain to be fully elucidated. Ongoing research aims to clarify its efficacy against multidrug-resistant strains .

Anticancer Potential

The compound has been investigated for its anticancer properties across various cancer cell lines. It has demonstrated effectiveness in inhibiting the proliferation of cancer cells, including those from leukemia and breast cancer. The half-maximal inhibitory concentration (IC50) values obtained in preliminary studies suggest promising anticancer activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberMolecular FormulaKey Features
3-Chloropicolinimidamide hydrochloride1179360-43-0C₆H₇Cl₂N₃Contains one chlorine atom; lower chlorination level.
3,4,5-Trichloropicolinimidamide hydrochloride1179362-01-6C₆H₅Cl₄N₃Similar structure; different chlorination pattern.
3,5-Dichloropicolinimidamide hydrochloride1245806-97-6C₆H₇Cl₂N₃Two chlorine atoms; distinct biological properties.
5-Chloropicolinimidamide hydrochloride1179360-48-5C₆H₇Cl₂N₃Contains one chlorine atom; different reactivity profile.

The unique chlorination pattern of this compound may confer distinct biological activities compared to these similar compounds.

Study on Antimicrobial Activity

In a recent study investigating the antimicrobial properties of various compounds including this compound, it was found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods. Results indicated that the compound could effectively inhibit growth at concentrations lower than those required for other tested compounds .

Anticancer Efficacy

A study focusing on the anticancer potential of this compound revealed that it significantly reduced cell viability in several cancer cell lines. The IC50 values were measured at different time points (24h and 48h), demonstrating a dose-dependent response in cell viability assays .

Summary of Findings

  • Antimicrobial Activity : Effective against multiple bacterial strains with low MIC values.
  • Anticancer Activity : Demonstrated significant cytotoxic effects on cancer cell lines with promising IC50 values.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthetic route for 3,5,6-Trichloropicolinimidamide hydrochloride, particularly regarding the introduction of chlorine substituents?

  • Methodological Answer : The synthesis of picolinimidamide derivatives typically involves functionalizing pyridine precursors. For chlorine substituents at positions 3, 5, and 6, regioselective chlorination is critical. Researchers should evaluate halogenation reagents (e.g., POCl₃, PCl₅) under controlled temperatures (60–100°C) to achieve desired substitution patterns . Pre-functionalized pyridine intermediates (e.g., 3,5-dichloropicolinic acid) can simplify subsequent steps. Reaction monitoring via TLC or HPLC is advised to track intermediate formation and avoid over-chlorination .

Q. How can researchers optimize purification techniques to achieve high purity (>98%) in this compound synthesis?

  • Methodological Answer : Post-synthesis purification often combines recrystallization and column chromatography. Solvent selection (e.g., ethanol/water mixtures) impacts crystal yield and purity. For column chromatography, silica gel with a gradient elution (e.g., 5–20% methanol in dichloromethane) effectively separates byproducts. HPLC analysis with a C18 column and UV detection (λ = 254 nm) confirms purity, while mass spectrometry validates molecular integrity . Contaminants like unreacted precursors require stringent washing steps (e.g., cold ether) .

Q. What spectroscopic methods are most effective for characterizing the structure of this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and imidamide NH₂ signals (δ 5.5–6.5 ppm). Chlorine substituents deshield adjacent carbons, shifting their ¹³C signals upfield .
  • FT-IR : Confirm C=N stretching (1650–1700 cm⁻¹) and NH₂ bending (1550–1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks matching the molecular weight (e.g., 265.5 g/mol). Isotopic patterns from chlorine atoms (³⁵Cl/³⁷Cl) aid structural confirmation .

Advanced Research Questions

Q. How can computational chemistry tools be integrated into the reaction design for this compound to predict intermediate stability and regioselectivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and intermediate stability. For regioselective chlorination, Fukui indices identify electron-rich sites prone to electrophilic attack. Molecular dynamics simulations (e.g., using Gaussian or ORCA) can predict solvent effects on reaction pathways . Pairing computational predictions with experimental validation (e.g., kinetic studies) refines synthetic protocols .

Q. What strategies should be employed to resolve contradictions in yield data when comparing different synthetic protocols for this compound?

  • Methodological Answer : Discrepancies in reported yields (e.g., 42% vs. 97% for similar reactions) often arise from variables like catalyst purity, solvent drying, or workup procedures. Researchers should:

  • Standardize Protocols : Replicate reactions under identical conditions (temperature, solvent grade, stirring rate).
  • Analyze Byproducts : LC-MS identifies side products (e.g., dechlorinated species) that reduce yield .
  • Optimize Quenching : Premature quenching may leave unreacted intermediates; timed quenching at reaction completion improves yield .

Q. What experimental approaches are recommended for studying the reactivity of this compound under varying pH conditions to assess its stability in biological assays?

  • Methodological Answer :

  • pH Stability Tests : Incubate the compound in buffers (pH 2–12) at 37°C. Monitor degradation via HPLC at intervals (0–72 hours). Acidic conditions (pH < 4) may protonate the imidamide group, altering reactivity .
  • Kinetic Studies : Plot degradation rates (k) vs. pH to identify stability thresholds. Use Arrhenius equations to extrapolate shelf-life under storage conditions .
  • Biological Media Compatibility : Test stability in cell culture media (e.g., DMEM + 10% FBS) to simulate in vivo conditions. LC-MS/MS detects metabolites formed via hydrolysis or enzymatic activity .

Data Contradiction Analysis

  • Case Study : Conflicting reports on trifluoromethylation efficiency ( vs. 20) may stem from reagent quality (e.g., trifluoromethylating agents like Togni’s reagent vs. Umemoto’s reagent). Researchers should cross-reference reagent purity (via COA) and reaction atmosphere (inert vs. aerobic) to resolve inconsistencies .

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